1-Chloro-4-[(1S)-1-methoxyethyl]benzene
Description
Significance of Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis is a branch of chemistry focused on the selective production of one enantiomer of a chiral molecule. Enantiomers are pairs of molecules that are mirror images of each other but cannot be superimposed. In biological systems, this difference in stereochemistry can lead to vastly different physiological effects. For this reason, the ability to synthesize single enantiomers is of paramount importance in the pharmaceutical industry. nih.govnih.gov Chiral building blocks, which are enantiomerically pure starting materials, are crucial for this endeavor as they introduce a specific stereocenter into a molecule that can guide the stereochemistry of subsequent reactions.
Rationale for Focused Academic Inquiry into 1-Chloro-4-[(1S)-1-methoxyethyl]benzene
A focused academic inquiry into a specific compound like this compound would typically be driven by several factors. These could include its potential as a novel chiral building block, its use as a precursor to a specific high-value target molecule (such as a pharmaceutical intermediate), or the exploration of its unique stereoelectronic properties. The presence of a stereocenter at the benzylic position, along with a chloro and a methoxy (B1213986) group, suggests potential for its use in stereoselective reactions and as a probe for studying reaction mechanisms. However, a specific, well-documented rationale for a focused academic inquiry into this particular compound is not prominent in the currently available literature.
Overview of Research Objectives and Contributions
Given the limited specific research on this compound, a comprehensive overview of research objectives and contributions is not possible. Generally, research on such a compound would aim to:
Develop efficient and stereoselective synthetic routes to obtain the compound in high enantiomeric purity.
Characterize its physicochemical and spectroscopic properties in detail.
Explore its utility as a chiral auxiliary or building block in the synthesis of more complex molecules.
Investigate its potential applications in fields such as medicinal chemistry or materials science.
Without dedicated studies, any discussion of research contributions remains speculative.
Physicochemical Properties
Basic physicochemical data for the racemic mixture of 1-Chloro-4-(1-methoxyethyl)benzene has been compiled in public databases. nih.gov
Interactive Data Table: Physicochemical Properties of 1-Chloro-4-(1-methoxyethyl)benzene
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO | PubChem nih.gov |
| Molecular Weight | 170.63 g/mol | PubChem nih.gov |
| IUPAC Name | 1-chloro-4-(1-methoxyethyl)benzene | PubChem nih.gov |
| CAS Number | 20001-59-6 | PubChem nih.gov |
| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)OC | PubChem nih.gov |
| InChI Key | YLCHCCZZZCBZOS-UHFFFAOYSA-N | PubChem nih.gov |
| XLogP3 | 2.6 | PubChem nih.gov |
Structure
3D Structure
Properties
CAS No. |
646041-14-7 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-4-[(1S)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1 |
InChI Key |
YLCHCCZZZCBZOS-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Chloro 4 1s 1 Methoxyethyl Benzene
Enantioselective Synthesis Pathways to Chiral Methoxyethyl Moieties
The critical challenge in synthesizing 1-Chloro-4-[(1S)-1-methoxyethyl]benzene lies in the creation of the chiral (S)-1-methoxyethyl moiety with high enantiopurity. The most common and efficient strategy involves the initial asymmetric synthesis of the precursor, (S)-1-(4-chlorophenyl)ethanol, followed by O-methylation. Several powerful methodologies exist to achieve this enantioselective transformation.
Asymmetric catalysis is a premier strategy for generating chiral molecules, offering high efficiency and enantioselectivity with only a substoichiometric amount of a chiral catalyst. cardiff.ac.uk
Transition Metal Catalysis: The asymmetric transfer hydrogenation or asymmetric hydrogenation of the prochiral ketone, 4-chloroacetophenone, is a highly effective method. Ruthenium and rhodium complexes bearing chiral ligands, such as those pioneered by Noyori, are widely used. For instance, a Ru(II) catalyst with a chiral diamine-diphosphine ligand can reduce 4-chloroacetophenone to (S)-1-(4-chlorophenyl)ethanol with excellent enantiomeric excess (ee) and high yield. The reaction typically proceeds under mild conditions using a hydrogen source like isopropanol or H2 gas.
Organocatalysis: Metal-free catalytic systems have gained prominence as a sustainable alternative. cardiff.ac.uk The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH3·THF), is a classic example. This method is renowned for its high enantioselectivity in the reduction of a wide range of ketones. The chiral catalyst coordinates with the borane and the ketone, creating a rigid, diastereomeric transition state that directs the hydride transfer to one of the prochiral faces of the carbonyl group, leading to the desired (S)-alcohol.
Biocatalysis offers an environmentally benign and highly selective route to chiral compounds. nih.gov Two primary chemoenzymatic strategies are applicable here: the asymmetric reduction of a ketone and the kinetic resolution of a racemic alcohol.
Asymmetric Bioreduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity. By selecting an appropriate KRED that follows Prelog's rule, 4-chloroacetophenone can be converted directly into (S)-1-(4-chlorophenyl)ethanol with nearly perfect enantiomeric excess (>99% ee). researchgate.net These reactions are typically run in aqueous media under mild conditions and often employ a cofactor regeneration system, such as using a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase. nih.govresearchgate.net
Enzymatic Kinetic Resolution: This method starts with racemic 1-(4-chlorophenyl)ethanol. A lipase enzyme is used to selectively acylate one of the enantiomers, typically the (R)-enantiomer, in the presence of an acyl donor like vinyl acetate. acs.org This leaves the unreacted (S)-1-(4-chlorophenyl)ethanol in high enantiomeric purity. The drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. However, the acylated (R)-enantiomer can often be isolated and racemized or inverted for recycling.
| Method | Enzyme Type | Substrate | Typical Product ee | Maximum Yield | Key Advantage |
|---|---|---|---|---|---|
| Asymmetric Reduction | Ketoreductase (KRED) | 4-Chloroacetophenone | >99% | ~100% | High yield and enantioselectivity |
| Kinetic Resolution | Lipase | rac-1-(4-chlorophenyl)ethanol | >99% | 50% | High enantiopurity of remaining alcohol |
Regioselective Chlorination and Aryl Functionalization Strategies
The most straightforward approach is to begin the synthesis with a commercially available, pre-functionalized starting material, such as 4-chloroacetophenone or 4-chlorophenylacetic acid. google.com This strategy bypasses the need for a separate chlorination step and its associated regioselectivity challenges.
Alternatively, if starting from a non-halogenated precursor like acetophenone, a regioselective electrophilic aromatic substitution must be employed. The acetyl group is a deactivating, meta-directing group. Therefore, direct chlorination of acetophenone would yield 3-chloroacetophenone as the major product. To achieve the desired para-substitution, the synthetic sequence must be carefully planned. libretexts.org One could perform a Friedel-Crafts acylation on chlorobenzene (B131634). The chloro-substituent is an ortho-, para-director, leading to a mixture of 2-chloroacetophenone and the desired 4-chloroacetophenone, which would then require separation. Given the availability and cost-effectiveness of 4-chloroacetophenone, syntheses almost invariably start with this material. google.com
Multi-Step Convergent and Divergent Synthesis Routes
The assembly of this compound can be approached through different strategic sequences.
Linear (Divergent) Synthesis: This is the most common and practical approach for this particular molecule. A linear sequence involves the stepwise modification of a single starting material. medium.com A typical and efficient linear route would be:
Asymmetric Reduction: Conversion of 4-chloroacetophenone to (S)-1-(4-chlorophenyl)ethanol using one of the enantioselective methods described in section 2.1.
O-Methylation: Etherification of the resulting chiral alcohol to form the final product. This is typically achieved via a Williamson ether synthesis, using a base (e.g., sodium hydride) to deprotonate the alcohol, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.
This route is highly efficient as it builds the molecule logically from a readily available precursor.
Optimization of Reaction Conditions for Stereocontrol and Yield Enhancement
To ensure an efficient and selective synthesis, the conditions for the key reaction steps must be carefully optimized. The asymmetric reduction and the subsequent O-methylation are critical control points.
For the asymmetric reduction of 4-chloroacetophenone, several parameters are crucial for maximizing both enantioselectivity and chemical yield. In transition metal-catalyzed hydrogenations, factors such as catalyst loading, hydrogen pressure, temperature, and solvent choice can have a profound impact on the outcome. Lowering the catalyst loading can reduce costs, but may require longer reaction times or higher pressures. The solvent can influence catalyst solubility and activity. For chemoenzymatic reductions, pH, temperature, substrate concentration, and the efficiency of the cofactor regeneration system are key variables that require fine-tuning to achieve optimal enzyme performance and prevent inhibition. researchgate.net
| Parameter | Influence on Reaction | Typical Optimization Strategy |
|---|---|---|
| Catalyst/Enzyme Loading | Affects reaction rate and cost. | Screening for the lowest effective concentration without compromising yield or ee. |
| Temperature | Impacts reaction rate and enzyme stability/catalyst selectivity. | Varying temperature to find a balance between acceptable rate and maximum enantioselectivity. |
| Solvent / pH | Affects solubility, catalyst/enzyme activity, and stability. | Screening a range of solvents (for chemical catalysis) or pH values (for biocatalysis). |
| Substrate Concentration | Impacts volumetric productivity and potential substrate inhibition. | Gradually increasing concentration while monitoring conversion and enzyme/catalyst stability. |
In the O-methylation step, the choice of base, solvent, and methylating agent is important. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to ensure complete deprotonation of the alcohol. The reaction is typically run in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The temperature must be controlled to prevent potential side reactions, such as elimination, which would lead to the formation of 4-chlorostyrene.
By systematically applying these advanced synthetic methodologies and optimizing the reaction conditions, this compound can be prepared with high chemical yield and excellent enantiopurity, suitable for its intended applications.
Mechanistic Investigations of Reactions Involving 1 Chloro 4 1s 1 Methoxyethyl Benzene
Analysis of Nucleophilic Substitution Pathways at the Chiral Center and Aromatic Ring
The structure of 1-Chloro-4-[(1S)-1-methoxyethyl]benzene presents two primary sites for nucleophilic attack: the benzylic carbon of the methoxyethyl group (the chiral center) and the carbon atom of the aromatic ring bonded to the chlorine atom. The mechanistic pathways for substitution at these sites are distinct and governed by different principles.
At the Chiral Center: Substitution at the chiral benzylic carbon can proceed via either an S_N1 (Substitution Nucleophilic Unimolecular) or S_N2 (Substitution Nucleophilic Bimolecular) mechanism. leah4sci.com
S_N1 Pathway: This two-step mechanism involves the initial, rate-determining departure of a leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. byjus.com The benzylic position of the methoxyethyl group can stabilize a positive charge through resonance with the adjacent benzene (B151609) ring, making the formation of a benzylic carbocation relatively favorable. This pathway is favored by polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate, and by weak nucleophiles. byjus.comlibretexts.org
S_N2 Pathway: This is a single-step, concerted reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.org The rate is sensitive to steric hindrance at the reaction center. While the chiral carbon is secondary, the presence of the adjacent aromatic ring and the methoxy (B1213986) group creates some steric bulk which could inhibit the backside attack required for an S_N2 reaction. masterorganicchemistry.com
| Factor | S_N1 Mechanism | S_N2 Mechanism |
|---|---|---|
| Mechanism Steps | Two steps (Carbocation intermediate) byjus.com | One step (Concerted) masterorganicchemistry.com |
| Rate Determining Step | Formation of carbocation (Unimolecular) byjus.com | Nucleophilic attack (Bimolecular) masterorganicchemistry.com |
| Favored by | Weak nucleophiles, polar protic solvents libretexts.org | Strong nucleophiles, polar aprotic solvents libretexts.org |
| Intermediate | Planar carbocation byjus.com | Pentacoordinate transition state masterorganicchemistry.com |
| Stereochemistry | Racemization lumenlearning.com | Inversion of configuration leah4sci.com |
At the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr) on the chlorobenzene (B131634) moiety is generally difficult. Aryl halides are much less reactive towards nucleophilic substitution than alkyl halides for several reasons, including the high strength of the C(sp²)–Cl bond and the electrostatic repulsion between the electron-rich aromatic ring and an incoming nucleophile. quora.comdoubtnut.com
Two primary mechanisms are considered for SNAr:
Addition-Elimination Mechanism: This pathway requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. libretexts.orgyoutube.com Since this compound lacks such strong activating groups, this mechanism is highly unfavorable under standard conditions.
Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base (e.g., sodium amide) and high temperatures, nucleophilic substitution can occur via a highly reactive benzyne (B1209423) intermediate. vaia.comyoutube.com This mechanism involves the elimination of HCl to form a triple bond within the benzene ring, followed by the addition of the nucleophile. youtube.comyoutube.com This pathway is not regioselective and can lead to a mixture of products.
Electrophilic Aromatic Substitution Reactions on the Chlorobenzene Moiety
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of the reaction are dictated by the electronic properties of the substituents already present on the ring: the chloro group and the (1S)-1-methoxyethyl group.
The position of attack by an incoming electrophile is determined by the combined directing effects of the existing groups. Both the chloro and the alkyl-type (1-methoxyethyl) substituents are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. uci.eduyoutube.com
Chloro Group (-Cl): This group is deactivating but ortho, para-directing. stackexchange.com Its effect is a balance between two competing forces:
Inductive Effect (-I): Chlorine is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond, deactivating it towards electrophilic attack compared to benzene. stackexchange.comstackexchange.com
(1S)-1-methoxyethyl Group: This alkyl-based substituent is generally considered an ortho, para-director. Its electronic effect is primarily due to weak induction and hyperconjugation, which donates electron density to the ring, making it activating compared to hydrogen. However, the presence of the electronegative methoxy group may introduce a slight deactivating inductive effect. The net effect is typically a weak activation or deactivation but with strong ortho, para-direction.
With both groups being ortho, para-directors, the substitution pattern is determined by their interplay. The incoming electrophile will be directed to the positions that are ortho to both groups, which are C2 and C6 (or C3 and C5, depending on numbering). Steric hindrance from the somewhat bulky 1-methoxyethyl group may favor substitution at the position ortho to the smaller chloro group.
| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -Cl (Chloro) | Withdrawing (-I) stackexchange.com | Donating (+R) stackexchange.com | Deactivating uci.edu | Ortho, Para uci.edu |
| -CH(OCH₃)CH₃ (1-methoxyethyl) | Weakly Withdrawing/Donating | Hyperconjugation (Donating) | Weakly Activating/Deactivating | Ortho, Para |
Friedel-Crafts reactions are a key class of EAS used to form new carbon-carbon bonds. libretexts.org
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org The reaction proceeds through the formation of a carbocation electrophile. libretexts.org A significant drawback is the potential for the carbocation intermediate to undergo rearrangement to a more stable form. youtube.com Furthermore, the product of alkylation is more reactive than the starting material, which can lead to polyalkylation. chemguide.co.uk The presence of the deactivating chloro group on this compound would slow the reaction rate compared to benzene. libretexts.org
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. chemguide.co.uklibretexts.org The electrophile is a resonance-stabilized acylium ion (RCO⁺), which does not undergo rearrangement. libretexts.org The product is a ketone, and the deactivating nature of the acyl group prevents further reactions on the same ring. The reaction of this compound would yield a substituted aryl ketone.
Stereochemical Outcomes of Transformations Involving the Methoxyethyl Group
The (1S)-1-methoxyethyl group contains a chiral center, and its stereochemical fate during a reaction is a critical mechanistic aspect. The outcome depends on whether the bonds to the chiral carbon are broken during the transformation. lumenlearning.com
Retention of Configuration: If a reaction occurs elsewhere on the molecule (e.g., electrophilic substitution on the aromatic ring) without breaking any of the four bonds to the stereocenter, the (S) configuration will be retained. pharmaguideline.com
Inversion of Configuration: This is the characteristic outcome of an S_N2 reaction at the chiral center. leah4sci.comlumenlearning.com The requisite backside attack by the nucleophile forces the stereochemistry to invert, transforming the (S)-enantiomer into the (R)-enantiomer.
Racemization: This occurs when a reaction proceeds through a planar, achiral intermediate. This is the hallmark of the S_N1 reaction. lumenlearning.com If the methoxy group departs to form a planar benzylic carbocation, the incoming nucleophile can attack from either face with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers, a racemic mixture. libretexts.orglumenlearning.com Similarly, reactions that generate a planar radical at the chiral center can also lead to racemization.
Radical Reactions and Their Mechanistic Implications
Radical reactions involve intermediates with unpaired electrons. For this compound, the most susceptible position to radical attack is the benzylic hydrogen on the chiral carbon. Abstraction of this hydrogen atom would generate a benzylic radical. This radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.
A common radical reaction is free-radical halogenation, which occurs under UV light or with a radical initiator. If this reaction were to occur at the benzylic position, it would proceed via a radical chain mechanism. The formation of a planar or rapidly inverting sp²-hybridized radical intermediate at the chiral center would likely lead to a racemic mixture of the halogenated product. slideshare.net Another potential radical process is autoxidation, where the benzylic C-H bond reacts with oxygen, a process also involving radical intermediates.
Computational Chemistry in Elucidating Reaction Mechanisms and Transition States
When experimental data is limited, computational chemistry provides a powerful tool for investigating reaction mechanisms. rsc.org Using methods such as Density Functional Theory (DFT), chemists can model the potential energy surface of a reaction. nih.gov
This approach allows for:
Localization of Stationary Points: The structures of reactants, products, intermediates, and transition states can be calculated. youtube.com
Energy Calculations: The relative energies of intermediates (e.g., S_N1 carbocations, SNAr Meisenheimer complexes, or EAS arenium ions) and the activation energies (the energy of the transition states) for different pathways can be determined. nih.govacs.org This helps predict which reaction mechanism is more favorable.
Analysis of Electronic Structure: Computational models can provide insights into charge distribution and orbital interactions, explaining the electronic effects of substituents that govern regioselectivity in electrophilic aromatic substitution. rsc.org
Dynamic and Solvent Effects: More advanced computational models can incorporate the effects of molecular motion and the surrounding solvent, providing a more realistic picture of the reaction mechanism. rsc.org
For a molecule like this compound, computational studies could clarify the subtle balance between inductive and resonance effects, predict the most likely site for electrophilic attack, and determine the relative barriers for S_N1 versus S_N2 pathways at the chiral center.
Applications of 1 Chloro 4 1s 1 Methoxyethyl Benzene As a Chiral Building Block in Advanced Organic Synthesis
Stereoselective Carbon-Carbon Bond Forming Reactions
The presence of an aryl chloride and a chiral benzylic ether moiety in 1-Chloro-4-[(1S)-1-methoxyethyl]benzene provides two potential handles for elaboration, making it a versatile substrate for various carbon-carbon bond-forming reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) Utilizing the Aryl Chloride
The aryl chloride group in this compound is a suitable coupling partner for a range of palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions are fundamental in organic synthesis for the construction of biaryl frameworks and other complex architectures. While specific literature detailing the use of this compound in these reactions is limited, the reactivity of similar aryl chlorides is well-established.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of a new aryl or vinyl substituent at the para-position of the benzene (B151609) ring, leading to the synthesis of chiral biaryl compounds. The general conditions for such transformations are well-documented. nobelprize.org
Heck Reaction: The palladium-catalyzed reaction of the aryl chloride with an alkene would result in the formation of a new carbon-carbon bond at the vinylic position, yielding a substituted chiral styrene (B11656) derivative.
Sonogashira Coupling: Coupling with a terminal alkyne under palladium-copper catalysis would introduce an alkynyl group onto the aromatic ring, providing access to chiral arylalkynes.
The successful application of these cross-coupling reactions would hinge on the selection of appropriate catalytic systems that are compatible with the chiral methoxyethyl side chain. The choice of ligands for the palladium catalyst can be crucial in achieving high yields and preventing side reactions. rsc.org
Asymmetric Alkylation, Arylation, and Annulation Reactions
The chiral methoxyethyl group can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other positions of the molecule or in intermolecular transformations. A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereoselectivity of a reaction. researchgate.net
While direct examples involving this compound are not readily found in the literature, the principle of using chiral benzylic ethers in stereoselective reactions is a known strategy in asymmetric synthesis. For instance, the stereocenter can influence the facial selectivity of enolate alkylation or other bond-forming processes at a remote site.
Annulation reactions, which involve the formation of a new ring, could potentially be influenced by the existing stereocenter, leading to the diastereoselective construction of cyclic structures.
Functionalization of the Chiral Methoxyethyl Side Chain
The methoxyethyl side chain is not merely a spectator group; it can be strategically functionalized to create more complex chiral molecules. The ether linkage, for example, can be cleaved under specific conditions to reveal a chiral secondary alcohol, 1-(4-chlorophenyl)ethanol. This alcohol is a valuable synthon for the synthesis of other chiral molecules. researchgate.netsigmaaldrich.com
The transformation of the methoxy (B1213986) group into other functionalities, such as esters or other ethers, can be explored to modify the properties and reactivity of the molecule. This functionalization would proceed with the retention of the stereochemical integrity at the benzylic carbon.
Utilization in the Construction of Complex Chiral Scaffolds
By combining the reactivity of the aryl chloride and the functionalization of the chiral side chain, this compound can serve as a starting material for the synthesis of complex chiral scaffolds. For example, a sequence of a cross-coupling reaction on the aryl chloride followed by modification of the side chain could lead to the assembly of intricate, three-dimensional molecules with multiple stereocenters.
The development of palladium-catalyzed methods for the enantioselective synthesis of chiral building blocks highlights the importance of molecules like this compound in accessing stereochemically rich compounds. acs.orgacs.org
Development of Novel Synthetic Routes to Diverse Organic Molecules
The unique combination of functionalities in this compound allows for its incorporation into novel synthetic strategies. Its potential as a bifunctional building block, where both the aryl chloride and the chiral side chain are sequentially or concurrently functionalized, opens up avenues for the development of efficient and convergent synthetic routes.
For instance, the synthesis of chiral ligands for asymmetric catalysis could be envisioned, where the 1-chloro-4-ethylbenzene (B1585538) core serves as a scaffold. The development of stereospecific cross-coupling reactions of benzylic ethers further underscores the potential utility of this compound in creating complex molecular architectures with high stereochemical control. acs.org
While the full synthetic potential of this compound is yet to be extensively explored in the published literature, its structural features suggest a promising role as a versatile chiral building block in the stereoselective synthesis of a wide array of organic molecules. Further research into the reactivity and applications of this compound is warranted to fully unlock its capabilities in advanced organic synthesis.
Advanced Spectroscopic and Chiroptical Characterization for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure and assessing the purity of 1-Chloro-4-[(1S)-1-methoxyethyl]benzene. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus.
For the specific structure of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the benzylic proton, and the methyl group at the chiral center. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system) due to their coupling. The benzylic proton (CH) should appear as a quartet, being split by the adjacent methyl protons, while the methyl (CH₃) protons at the chiral center will present as a doublet, split by the single benzylic proton. The methoxy (OCH₃) protons will appear as a sharp singlet.
While standard NMR confirms the constitution, assigning the absolute (S)-configuration requires more advanced NMR techniques. One common method involves the use of chiral derivatizing agents, such as Mosher's acid ((R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid), to convert the precursor alcohol, (S)-1-(4-chlorophenyl)ethanol, into a mixture of diastereomeric esters. amazonaws.com These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric excess and, by extension, the confirmation of the stereochemistry of the final ether product. Another approach involves using chiral solvating agents or chiral shift reagents that induce temporary diastereomeric interactions, leading to separable signals for the enantiomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard increments and data from analogous compounds like p-chlorotoluene and N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide. mdpi.comchemeo.comresearchgate.net
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.30 | Doublet | 2H, Aromatic (ortho to Cl) |
| ¹H | ~7.25 | Doublet | 2H, Aromatic (ortho to Ethyl) |
| ¹H | ~4.2 - 4.4 | Quartet | 1H, Benzylic CH |
| ¹H | ~3.2 - 3.4 | Singlet | 3H, Methoxy (OCH₃) |
| ¹H | ~1.4 - 1.6 | Doublet | 3H, Methyl (CH₃) |
| ¹³C | ~142 | Singlet | Aromatic C (ipso to ethyl) |
| ¹³C | ~133 | Singlet | Aromatic C (ipso to Cl) |
| ¹³C | ~129 | Singlet | Aromatic CH |
| ¹³C | ~128 | Singlet | Aromatic CH |
| ¹³C | ~83 | Singlet | Benzylic C (CH) |
| ¹³C | ~57 | Singlet | Methoxy C (OCH₃) |
| ¹³C | ~23 | Singlet | Methyl C (CH₃) |
Chiroptical Techniques (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light and are paramount for the non-destructive determination of absolute configuration in solution. nih.gov
Vibrational Circular Dichroism (VCD) has emerged as a particularly powerful and reliable method for this purpose. biotools.us The technique works by comparing an experimentally measured VCD spectrum with a theoretically predicted spectrum generated through ab initio or Density Functional Theory (DFT) calculations. americanlaboratory.comresearchgate.net The process involves calculating the theoretical VCD spectrum for one enantiomer (e.g., the (S)-configuration). If the signs and relative intensities of the major bands in the calculated spectrum match the experimental spectrum, the absolute configuration is confidently assigned. americanlaboratory.com This method is advantageous as it can be performed on samples in solution, including oils or non-crystalline materials, which circumvents the often-difficult requirement of growing high-quality single crystals for X-ray analysis. biotools.usamericanlaboratory.com
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are complementary techniques that probe electronic transitions in the UV-visible range. The Cotton effects observed in these spectra are characteristic of the chiral environment of the chromophores within the molecule. For this compound, the chlorophenyl group acts as the primary chromophore. Similar to VCD, comparison of the experimental ECD spectrum with quantum-chemical predictions provides a basis for assigning the absolute configuration.
Table 2: General Workflow for Absolute Configuration Determination by VCD
| Step | Action | Purpose |
|---|---|---|
| 1 | Sample Preparation | Dissolve the compound (e.g., in CDCl₃) to obtain a solution of suitable concentration. |
| 2 | Experimental Measurement | Record the infrared (IR) and VCD spectra of the sample. |
| 3 | Computational Modeling | Perform DFT calculations to find the low-energy conformers of one enantiomer (e.g., the (S)-form). |
| 4 | Spectrum Calculation | Calculate the Boltzmann-averaged theoretical VCD spectrum based on the conformer distribution. |
| 5 | Comparison & Assignment | Compare the experimental VCD spectrum with the calculated spectrum. A direct match confirms the (S)-configuration; a mirror-image match indicates the (R)-configuration. |
X-ray Crystallography of Key Intermediates or Derivatives for Structural Confirmation and Intermolecular Interactions
X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state. It remains the "gold standard" for structural elucidation. americanlaboratory.com
A significant challenge for this compound is that it is likely a liquid or low-melting solid (oil), making the growth of single crystals suitable for diffraction studies difficult. biotools.us A common and effective strategy in such cases is to crystallize a suitable solid derivative. For instance, the precursor alcohol, (S)-1-(4-chlorophenyl)ethanol, or another solid derivative formed from it, could be crystallized. A successful crystal structure of such a precursor would unequivocally confirm its absolute configuration. researchgate.net Since the subsequent etherification reaction does not affect the chiral center, the stereochemistry of the precursor can be directly correlated to the final product.
A resolved crystal structure would not only confirm the (S)-configuration but also provide valuable data on the molecule's preferred conformation in the solid state and reveal any significant intermolecular interactions, such as C-H···π or halogen bonding, that govern the crystal packing.
Table 3: Information Yielded by Single-Crystal X-ray Diffraction
| Data Type | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |
| Absolute Configuration | Unambiguous assignment (e.g., R/S) using anomalous dispersion (Flack parameter). |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |
| Torsional Angles | Data describing the conformation of the molecule in the solid state. |
| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other interactions. |
Mass Spectrometry for Elucidating Reaction Products and Fragmentation Pathways
Mass Spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (Molecular Weight: 170.63 g/mol ), the mass spectrum would provide crucial confirmatory data.
The molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 170. A key diagnostic feature would be the presence of an isotopic peak at M+2 (m/z 172) with an intensity approximately one-third of the M⁺˙ peak. This 3:1 ratio is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, confirming the presence of a single chlorine atom in the molecule. miamioh.edulibretexts.org
The fragmentation of this aromatic ether would likely proceed through several predictable pathways. whitman.eduyoutube.com
Alpha-Cleavage (Benzylic Cleavage): The most favorable fragmentation would be the cleavage of the C-C bond between the benzylic carbon and the terminal methyl group. This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable, resonance-delocalized oxonium ion at m/z 155. This is often the base peak in the spectrum of such ethers.
Loss of Methoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃, 31 Da), forming a 4-chlorophenylethyl cation at m/z 139.
Tropylium Ion Formation: Further fragmentation of the m/z 139 ion through rearrangement and loss of ethylene (B1197577) could potentially lead to the formation of a chlorotropylium ion.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |
|---|---|---|
| 170 / 172 | [M]⁺˙ (Molecular Ion) | - |
| 155 / 157 | [M - CH₃]⁺ | •CH₃ |
| 139 / 141 | [M - OCH₃]⁺ | •OCH₃ |
| 111 / 113 | [C₇H₆Cl]⁺ (Chlorotropylium ion) | C₂H₅O• |
Theoretical and Computational Studies of 1 Chloro 4 1s 1 Methoxyethyl Benzene and Its Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for calculating the properties of molecules.
Electronic Structure and Geometry: DFT calculations, often using a functional like B3LYP with a basis set such as cc-pVDZ, can be employed to determine the optimized geometry of 1-Chloro-4-[(1S)-1-methoxyethyl]benzene. nanobioletters.com These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles. nanobioletters.com For the benzene (B151609) ring, which may be slightly distorted from a perfect hexagon by its substituents, DFT can precisely calculate the C-C bond lengths and internal angles. nanobioletters.com The substitution pattern, including the chloro and the (S)-1-methoxyethyl groups, influences the electron distribution and geometry of the aromatic ring.
Molecular Orbitals (HOMO-LUMO): A critical aspect of DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nanobioletters.com
For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene ring. masterorganicchemistry.comyoutube.com The LUMO is also often a π* anti-bonding orbital. The distribution and energy of these orbitals dictate the molecule's behavior in chemical reactions, particularly in electrophilic or nucleophilic attacks. The electron-withdrawing nature of the chlorine atom and the electronic effects of the methoxyethyl group will modulate the energy levels and spatial distribution of these frontier orbitals.
Table 1: Representative Theoretical Geometric Parameters for Substituted Benzenes from DFT Calculations This table presents typical data obtained from DFT calculations for substituted benzene derivatives, illustrating the type of information generated for this compound.
| Parameter | Typical Calculated Value (Å or °) | Description |
| C-C (aromatic) | 1.39 - 1.42 Å | Bond lengths within the benzene ring. nanobioletters.com |
| C-Cl | ~1.74 Å | Bond length between a ring carbon and chlorine. |
| C-C (alkyl) | ~1.54 Å | Bond length for the ethyl group side chain. nanobioletters.com |
| C-O | ~1.43 Å | Bond length for the ether linkage. |
| C-C-C (ring) | 118 - 122 ° | Internal bond angles of the benzene ring. nanobioletters.com |
| C-C-Cl | ~119 ° | Angle involving the chlorine substituent. |
Molecular Dynamics Simulations for Conformational Preferences and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of conformational flexibility and interactions with the environment, such as a solvent. nih.gov
Conformational Preferences: The (S)-1-methoxyethyl substituent of this compound is flexible, with rotation possible around the C(aryl)-C(alkyl) and C-O bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (rotamers). By simulating the molecule's movement at a given temperature, MD trajectories can reveal the relative populations of different conformers and the energy barriers between them. nih.govarxiv.org Advanced force fields, potentially augmented by machine learning, are used to accurately model the intramolecular interactions, including the crucial 1-4 interactions that define torsional barriers. nih.govarxiv.org
Solvent Effects: The behavior of a molecule can change significantly in the presence of a solvent. MD simulations explicitly model solvent molecules (e.g., water, chloroform) around the solute, this compound. This allows for the study of solvation shells and specific intermolecular interactions like hydrogen bonding (if applicable) or dipole-dipole interactions. The simulations can predict how the solvent influences conformational preferences, for instance, by stabilizing a more polar conformer.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be validated against experimental data. This comparison serves to confirm the molecule's structure and the accuracy of the computational model.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often performed in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nanobioletters.com These predictions can be compared with experimental spectra. For this compound, experimental ¹³C NMR data is available in public databases. nih.gov Algorithms and specialized software can simulate entire NMR spectra, including coupling patterns, providing a powerful tool for structural elucidation. liverpool.ac.uknmrdb.org
Vibrational (IR) Spectroscopy: DFT frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. nanobioletters.com By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. This computed spectrum can be compared with experimental IR data to help assign specific peaks to the vibrations of functional groups, such as C-Cl stretching, C-O-C ether stretching, and aromatic C-H bending. nist.govnist.gov
Table 2: Comparison of Predicted and Experimental ¹³C NMR Data This table illustrates how computationally predicted chemical shifts for this compound would be compared against available experimental data. Note: Predicted values are illustrative based on typical computational accuracy.
| Carbon Atom | Experimental δ (ppm) nih.gov | Predicted δ (ppm) | Assignment |
| C (ipso, -Cl) | ~132.5 | ~133 | Aromatic carbon bonded to chlorine. |
| C (ipso, -CH) | ~144 | ~145 | Aromatic carbon bonded to the ethyl group. |
| CH (aromatic) | ~128.5 | ~129 | Aromatic carbons ortho to chlorine. |
| CH (aromatic) | ~127.5 | ~128 | Aromatic carbons meta to chlorine. |
| CH (methine) | ~84 | ~85 | The chiral carbon of the ethyl group. |
| CH₃ (methoxy) | ~57 | ~57 | The methyl group of the ether. |
| CH₃ (ethyl) | ~23 | ~23 | The terminal methyl group. |
Transition State Modeling and Reaction Pathway Analysis
To understand the reactivity of this compound, chemists can model its potential chemical transformations. This involves identifying the transition states—the highest energy points along a reaction coordinate—and mapping out the entire reaction pathway. nih.gov
Transition State Modeling: For a proposed reaction, such as a nucleophilic substitution or an electrophilic aromatic substitution, computational methods can locate the geometry and energy of the transition state. This information is vital for calculating the activation energy, which determines the reaction rate. For example, in a reaction involving the methoxyethyl side chain, modeling would reveal the structure of the intermediate carbocation or the transition state of a concerted substitution. nih.gov
Reaction Pathway Analysis: By mapping the energy changes as reactants are converted to products through the transition state, a potential energy surface for the reaction is constructed. This analysis confirms the mechanism of a reaction. For instance, studies on the oxidation of similar thioanisole (B89551) compounds have shown complex pathways involving initial complex formation followed by one or more reaction steps. nih.gov A similar approach for this compound could elucidate its reactivity with various reagents, providing insights into its metabolic fate or synthetic utility.
Quantitative Structure-Reactivity Relationship (QSRR) Investigations
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. chemrxiv.org
Descriptor Calculation: The first step in a QSRR study is to calculate a set of molecular descriptors for this compound and related compounds. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum-chemical (e.g., HOMO/LUMO energies, atomic charges, dipole moment). nih.gov
Model Building: Using a dataset of molecules with known reactivity data (e.g., reaction rate constants), a statistical model is developed. nih.gov This model, often created using multiple linear regression or machine learning algorithms, establishes a quantitative link between the descriptors and reactivity. chemrxiv.orgresearchgate.net While specific QSRR studies on this compound are not readily available, the methodology is well-established for benzene derivatives. nih.gov Such a model could predict the reactivity of this compound in various chemical environments or its potential for certain metabolic reactions, based on its calculated descriptors. This predictive capability is highly valuable in fields like drug discovery and materials science for screening large numbers of compounds before synthesis. researchgate.net
Future Research Directions and Unexplored Reactivity of 1 Chloro 4 1s 1 Methoxyethyl Benzene
Development of Novel Catalytic Systems for Efficient and Selective Transformations
The chloro-substituent on the aromatic ring of 1-Chloro-4-[(1S)-1-methoxyethyl]benzene serves as a handle for a variety of catalytic cross-coupling reactions. While palladium-catalyzed reactions are common for aryl chlorides, future research could focus on developing novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability.
High-throughput screening of catalyst libraries, combining various metals, ligands, and reaction conditions, could rapidly identify optimal systems for transformations of this compound. researchgate.netnih.govnih.govmotion.ac.inmpg.de This approach would be particularly valuable for exploring less common but potentially more sustainable metals like iron, nickel, or copper. The development of catalysts that can operate under milder conditions, in greener solvents, and with lower catalyst loadings would align with the principles of sustainable chemistry. nih.gov
Furthermore, the chiral nature of the substrate opens up possibilities for diastereoselective cross-coupling reactions. The development of catalytic systems that can differentiate between the two enantiomers of a racemic coupling partner, or that can control the formation of new stereocenters in the product, would be a significant advancement. This could involve the use of chiral ligands that interact with the stereocenter of this compound to influence the stereochemical outcome of the reaction.
Exploration of Bio-Inspired Synthetic Approaches
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency in chemical transformations. rsc.org Exploring bio-inspired and biocatalytic approaches for the synthesis and modification of this compound presents a promising avenue for future research.
Biocatalytic methods could be employed for the enantioselective synthesis of the parent compound itself, potentially offering a more sustainable alternative to traditional chemical methods. acs.orgnih.gov For instance, the asymmetric reduction of a corresponding ketone precursor could be achieved with high enantioselectivity using alcohol dehydrogenases. nih.gov Furthermore, bio-oxidation of related aromatic compounds could provide a route to chiral derivatives. nih.govnih.gov
The development of chemoenzymatic processes, which combine the advantages of both chemical and biological catalysis, could lead to novel and efficient synthetic routes. For example, an enzymatic resolution step could be integrated with a chemical cross-coupling reaction to produce enantiomerically pure, highly functionalized derivatives. The use of enzymes in unconventional media, such as ionic liquids or deep eutectic solvents, could also enhance their stability and reactivity for these applications. almacgroup.com
Integration into Continuous Flow Chemistry Methodologies
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. atomfair.comnih.gov Integrating the synthesis and transformation of this compound into continuous flow systems is a key area for future development.
The development of robust and efficient continuous flow protocols for the synthesis of this compound would be a significant step towards its large-scale production for pharmaceutical and agrochemical applications. thalesnano.comacs.orgcam.ac.uk This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for simplified purification and catalyst recycling. atomfair.com
Furthermore, continuous flow systems are ideally suited for performing hazardous reactions or for generating unstable intermediates in a controlled and safe manner. amt.uk This could enable the exploration of new reactivity for this compound that would be difficult or dangerous to carry out in a batch reactor. The integration of in-line analytical techniques would allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and purities. atomfair.com
Studies on the Stereodirecting Influence of the Methoxyethyl Group in Novel Reactions
The chiral (1S)-1-methoxyethyl group in this compound has the potential to act as a stereodirecting group in a variety of chemical reactions. wikipedia.org This "chiral auxiliary" effect could be exploited to control the stereochemical outcome of reactions at other sites in the molecule. wikipedia.org
Future research should focus on systematically investigating the stereodirecting influence of the methoxyethyl group in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed C-H functionalization. nih.govorganic-chemistry.orgcapes.gov.brnih.govsnnu.edu.cnsnnu.edu.cn For example, in electrophilic aromatic substitution, the chiral group could direct incoming electrophiles to a specific position on the aromatic ring and influence the stereochemistry of the resulting product. In nucleophilic aromatic substitution, the methoxy (B1213986) group could act as a directing group, facilitating substitution at the ortho position. nih.govlibretexts.orgnih.govrsc.org
Understanding the factors that govern the stereodirecting effect, such as the nature of the reagent, the reaction conditions, and the presence of coordinating metals, will be crucial for harnessing its full potential. This knowledge could enable the development of novel asymmetric syntheses of complex chiral molecules starting from this relatively simple building block.
Potential for Derivatization into Unconventional High-Value Chemical Intermediates
The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of a wide range of high-value chemical intermediates.
The chlorobenzene (B131634) moiety can be transformed into a variety of other functional groups through nucleophilic aromatic substitution or cross-coupling reactions, providing access to a diverse array of substituted aromatic compounds. acs.org The chiral methoxyethyl group can be modified or cleaved to reveal other functionalities, further expanding the synthetic possibilities.
Q & A
Basic: What are the standard synthetic routes for preparing 1-Chloro-4-[(1S)-1-methoxyethyl]benzene?
Methodological Answer:
The synthesis typically involves introducing the (1S)-1-methoxyethyl group to a chlorobenzene scaffold. Key strategies include:
- Cross-Coupling Reactions : Palladium-catalyzed coupling of 1-chloro-4-bromobenzene with a chiral methoxyethyl Grignard reagent (e.g., (S)-1-methoxyethyl magnesium bromide) under inert conditions .
- Stereoselective Reduction : Hydrogenation of a propargyl ether intermediate (e.g., 1-chloro-4-(propagyloxy)benzene) using chiral catalysts like Cr-based systems to retain stereochemistry, as demonstrated in analogous alkyne semi-hydrogenation studies .
- Optimization : Continuous flow reactors may enhance yield and purity by controlling reaction parameters (temperature, pressure) .
Advanced: How can stereoselective synthesis of the (S)-configured methoxyethyl group be achieved?
Methodological Answer:
Stereocontrol is critical for the (S)-configuration:
- Chiral Auxiliaries : Use (S)-epoxides or chiral ligands (e.g., BINAP) in asymmetric catalysis to direct stereochemistry during alkylation or reduction steps .
- Kinetic Resolution : Enzymatic or chemical resolution of racemic intermediates (e.g., lipase-mediated hydrolysis of esters) to isolate the (S)-enantiomer .
- NMR Validation : Confirm stereochemistry via - and -NMR coupling constants and NOE experiments, comparing data to known chiral analogs .
Basic: What spectroscopic techniques are employed to characterize this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected for CHClO).
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.
Advanced: How should researchers address contradictions in reported synthetic yields or reactivity?
Methodological Answer:
Discrepancies often arise from subtle structural differences or reaction conditions:
- Reproducibility Checks : Replicate protocols with strict control of moisture, oxygen, and catalyst purity (e.g., Pd(0) vs. Pd(II) precursors) .
- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., over-reduction in hydrogenation) .
- Computational Modeling : DFT studies to compare energy barriers for competing pathways (e.g., allylic fluorination vs. elimination) .
Application: What role does this compound play in medicinal chemistry or materials science?
Methodological Answer:
- Drug Intermediates : Serves as a chiral building block for bioactive molecules, such as protease inhibitors or kinase modulators, due to its ether and stereogenic center .
- Polymer Chemistry : The methoxyethyl group enhances solubility in polar solvents, useful in designing conductive polymers .
- Toxicology Studies : Structural analogs (e.g., DDE derivatives) highlight its potential as a probe for estrogen receptor binding assays .
Mechanistic: What is the reaction pathway for introducing the ethynyl group in related derivatives?
Methodological Answer:
Ethynylation typically involves:
- Sonogashira Coupling : Reaction of 1-chloro-4-iodobenzene with terminal alkynes (e.g., ethynyltrimethylsilane) using Pd/Cu catalysts .
- Protection-Deprotection : Trimethylsilyl (TMS) groups protect alkynes during synthesis, removed via fluoride ions (e.g., TBAF) .
- Mechanistic Insights : Radical-polar crossover pathways (via photoredox catalysis) may explain selectivity in fluorinated analogs .
Data Analysis: How to resolve discrepancies in NMR chemical shifts across studies?
Methodological Answer:
- Solvent/Temperature Effects : Compare shifts in identical solvents (e.g., CDCl vs. DMSO-d) and temperatures (e.g., 298 K vs. 101 K) .
- Isotopic Labeling : Use - or -labeled analogs to assign overlapping signals .
- Database Cross-Referencing : Validate against authoritative databases (PubChem, CAS) for consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
